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Compound of Interest

Compound Name: Trimethoxy-acetic acid hydrazide

CAS No.: 75654-14-7

Cat. No.: B3371643 Get Quote

Product Identity: 2,2,2-Trimethoxyacetohydrazide CAS Registry Number: 75654-14-7 Molecular

Formula: C

H

N

O

Molecular Weight: 164.16 g/mol Primary Application: Precursor for heterocyclic synthesis (e.g.,
1,2,4-triazoles, oxadiazoles) and orthoamide derivatives.

Executive Summary
2,2,2-Trimethoxyacetohydrazide is an acyl hydrazide characterized by the presence of a bulky,

electron-withdrawing trimethoxymethyl group [

] alpha to the carbonyl. Its IR spectrum is distinct from common aliphatic hydrazides due to the
inductive influence of the three methoxy groups, which shifts the carbonyl absorption to higher
frequencies compared to acetohydrazide, yet remains lower than the highly electronegative
trifluoroacetohydrazide.

This guide provides a detailed spectral breakdown, a validated synthesis protocol for reference

standard generation, and a comparative analysis against structural analogs.
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Characteristic IR Bands
The IR spectrum of 2,2,2-trimethoxyacetohydrazide is dominated by the hydrazide functionality

(

) and the ether linkages of the trimethoxy group.

Table 1: Primary Absorption Zones & Assignments
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Functional
Group

Vibration Mode

Frequency
Range (cm

)

Intensity
Diagnostic
Notes

N-H (Primary

Amine)

Stretching (

)
3300 – 3350 Medium/Sharp

Asymmetric

stretch of the

terminal

.

N-H (Secondary

Amine)

Stretching (

)
3200 – 3250 Medium/Broad

Symmetric

stretch; often

broadened by H-

bonding.

C=O (Amide I) Stretching 1680 – 1695 Strong

Shifted up by

effect of

group compared

to

acetohydrazide

(1660 cm

).

N-H (Amide II)
Bending (

)
1520 – 1550 Medium

Characteristic

"Scissoring"

mode of the

hydrazide N-H.

C-O-C (Methoxy) Stretching 1050 – 1200 Very Strong

Multiple bands

due to the

orthoester-like

environment.

Distinctive

fingerprint.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3371643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-N Stretching 1250 – 1300 Medium

Amide III region;

coupled with N-H

bending.

Spectral Analysis & Causality
The Inductive Shift: The trimethoxymethyl group exerts a significant inductive electron-

withdrawing effect (

) on the carbonyl carbon. This reduces the bond length of the

bond, increasing its force constant and shifting the absorption to a higher wavenumber
(~1690 cm

) compared to standard alkyl hydrazides.

The Orthoester Fingerprint: Unlike simple esters, the

moiety produces a complex set of strong stretching vibrations in the 1000–1200 cm

region, often obscuring other fingerprints. This is the primary differentiator from 2,2,2-
trifluoroacetohydrazide, which lacks these C-O bands but shows strong C-F stretches
(1100–1350 cm

).

Comparative Performance Analysis
To validate the identity of 2,2,2-trimethoxyacetohydrazide, it must be distinguished from its

common analogs.

Table 2: Spectral Comparison with Analogs
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Compound Structure

C=O[1][2][3][4][5]
[6][7] Stretch (cm

)

Unique Marker
Bands

2,2,2-

Trimethoxyacetohydra

zide

1680 – 1695

Strong C-O-C

multiplet (1050-1200);

No C-F bands.

Acetohydrazide 1660 – 1670

Simple aliphatic C-H;

Lower C=O freq due

to

methyl effect.

2,2,2-

Trifluoroacetohydrazid

e

1700 – 1740

Very high C=O freq;

Strong C-F stretching

(1100-1350).

3,4,5-

Trimethoxybenzohydr

azide

1640 – 1660

Aromatic C=C (1500-

1600); Conjugation

lowers C=O freq.

Key Insight: If your spectrum shows a carbonyl peak >1700 cm

, you likely have the trifluoro derivative. If the carbonyl is <1660 cm

and aromatic peaks are present, suspect the benzohydrazide analog.

Experimental Validation Protocol
This protocol is based on the foundational work of Kantlehner et al. (1980), ensuring the

generation of a verifiable reference standard.

Synthesis of Reference Standard
Reaction: Methyl trimethoxyacetate + Hydrazine Hydrate

2,2,2-Trimethoxyacetohydrazide + Methanol

Step-by-Step Methodology:
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Pre-cooling: Charge a reaction vessel with Methyl trimethoxyacetate (10 mmol). Cool to 0–

5°C in an ice bath to control the exotherm.

Addition: Dropwise add Hydrazine hydrate (80%, 12 mmol) over 15 minutes. Caution:

Hydrazine is toxic and a sensitizer.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor

by TLC (System: MeOH/DCM 1:9).

Isolation: Evaporate the methanol and excess hydrazine under reduced pressure (Rotavap,

<40°C).

Purification: Recrystallize the residue from diethyl ether/hexane to obtain colorless crystals.

Validation: Measure Melting Point (Expected: Distinct sharp point, check literature value

~specific to derivative) and acquire IR spectrum.

IR Sampling Technique
Preferred Method: ATR (Attenuated Total Reflectance) on a Diamond or ZnSe crystal.

Reasoning: The compound is solid; ATR avoids moisture interference common in KBr

pellets (hydrazides are hygroscopic).

Alternative: KBr Pellet (1% w/w). Ensure KBr is dry to prevent O-H broadening in the 3300

cm

region.

Structural & Spectral Logic Map
The following diagram illustrates the correlation between the chemical structure and the

resulting spectral signature.
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2,2,2-Trimethoxyacetohydrazide
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Influence Blue Shift
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Caption: Structural decomposition of 2,2,2-trimethoxyacetohydrazide linking functional moieties

to specific infrared absorption bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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